ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a fluorobenzoyl group, an imino group, and a triazatricyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Triazatricyclo Ring System: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of the Fluorobenzoyl Group: This step typically involves the reaction of the intermediate with a fluorobenzoyl chloride in the presence of a base to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.
Substitution: The fluorobenzoyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its complex ring system and functional groups could be useful in the development of new materials with unique properties.
Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the imino and triazatricyclo groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
Ethyl (3-fluorobenzoyl)acetate: This compound has a simpler structure and lacks the triazatricyclo ring system.
Thiazole Derivatives: These compounds also contain heterocyclic ring systems and have diverse biological activities.
Imidazole Derivatives: These compounds are structurally similar and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its complex ring system and the presence of multiple functional groups, which provide a wide range of chemical and biological activities.
Properties
Molecular Formula |
C24H21FN4O4 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C24H21FN4O4/c1-4-33-24(32)18-13-17-20(26-19-10-5-6-11-28(19)23(17)31)29(14(2)3)21(18)27-22(30)15-8-7-9-16(25)12-15/h5-14H,4H2,1-3H3 |
InChI Key |
SHKMRAQXMYJNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)F)C(C)C |
Origin of Product |
United States |
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